N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Overview
Description
The compound “N-(tert-Butyl)-6’,7’-dimethyl-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” is a complex organic molecule. It contains a spirocyclic structure, which is a compound with two rings sharing a single atom, in this case, a quaternary carbon atom. The molecule also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a quinoxaline moiety, which is a bicyclic compound containing two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the tert-butyl group, and the formation of the quinoxaline ring. The exact synthetic route would depend on the starting materials and the specific conditions used .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The amine group could participate in various reactions, such as alkylation, acylation, and condensation reactions. The quinoxaline moiety could also undergo various transformations, depending on the reaction conditions .Scientific Research Applications
Synthesis Techniques
- A synthesis method for spiropiperidine derivatives, including N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine, involves a multi-step procedure starting from commercially available reagents. This process is useful for creating compounds targeting GPCR (G protein-coupled receptors) (Xie et al., 2004).
Chemical Properties and Synthesis
- Novel synthesis methods for related spiropiperidine compounds involve interactions between specific aromatic amines and 4-oxopiperidines, yielding spiropyrroloquinoxalines and derivatives. This one-pot synthesis approach is notable for its simplicity and efficiency (Artico et al., 1992).
Novel Compound Formation
- Research on N-(tert-butyl)-N-(quinoxalin-2-ylmethylene)amine, closely related to the compound , shows that flash vacuum thermolysis can be used to create imidazoazines, highlighting the potential for novel compound formation through specific chemical processes (Justyna et al., 2017).
Application in Antibacterial Agents
- Spiropiperidine derivatives have been synthesized and evaluated for their antibacterial activities against human pathogenic bacteria, indicating potential applications in developing new antibacterial agents (Vinoth et al., 2021).
Application in Metal-Free Organic Synthesis
- The compound and its derivatives have potential applications in metal-free organic synthesis, as demonstrated in the formation of 3-aminoquinoxalinones. This process showcases the utility of such compounds in versatile and functional group tolerant reactions (Gupta et al., 2017).
Novel Hybrid Spiroheterocycles Synthesis
- Research has explored the synthesis of novel hybrid spiroheterocycles involving spiropiperidine structures, achieved through 1,3-dipolar cycloaddition reactions. This indicates the compound's relevance in creating structurally complex and potentially biologically active molecules (Rajesh et al., 2012).
Safety And Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s intended to be a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing any potential side effects. If it’s intended to be used in materials science, future research could focus on exploring its properties and potential applications .
properties
IUPAC Name |
N-tert-butyl-6,7-dimethylspiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4/c1-12-10-14-15(11-13(12)2)21-18(6-8-19-9-7-18)16(20-14)22-17(3,4)5/h10-11,19,21H,6-9H2,1-5H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDBXFSTCZIHPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3(CCNCC3)C(=NC(C)(C)C)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.